molecular formula C18H28N2O2S B2778018 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1448027-23-3

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2778018
CAS No.: 1448027-23-3
M. Wt: 336.49
InChI Key: DSMYPDOQSYNKIC-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure incorporating a 1,4-thiazepane ring, a dimethylaminomethyl group, and a propanone chain linked to a 4-methoxyphenyl group. Its molecular framework suggests potential interest in medicinal chemistry and neuroscience research. Compounds with similar structural motifs, particularly those containing a 1,4-thiazepane core, are frequently investigated for their activity within the central nervous system. Research indicates that analogous structures can interact with neurotransmitter transporters . Specifically, this compound may be of value in studies focusing on the Serotonin Transporter (SERT), a primary target for antidepressant agents . It serves as a valuable chemical tool for probing protein-ligand interactions at orthosteric and allosteric binding sites, helping to elucidate the molecular mechanisms underlying transporter function and inhibition . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-19(2)13-16-14-23-12-4-11-20(16)18(21)10-7-15-5-8-17(22-3)9-6-15/h5-6,8-9,16H,4,7,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMYPDOQSYNKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic compound that exhibits potential biological activities due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H24N2OS
  • Molecular Weight : 304.45 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thiazepane ring is known for its role in modulating neurotransmitter systems, while the dimethylamino group enhances lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell membrane integrity.
  • Anti-inflammatory Effects : The thiazepane moiety has been associated with anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.
  • CNS Activity : Given the presence of the dimethylamino group, there is potential for central nervous system (CNS) activity, which could be explored in the context of treating neurological disorders.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds. Below are summarized findings from relevant research:

StudyCompoundFindings
Thiazepane derivativesShowed significant antimicrobial activity against Gram-positive bacteria.
Dimethylamino-containing compoundsDemonstrated enhanced CNS penetration and activity in animal models.
QSAR studiesIndicated that structural modifications can lead to variations in biological activity, emphasizing the role of specific functional groups.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models have been developed to predict the biological activity of thiazepane derivatives based on their chemical structure. These models suggest that:

  • The presence of electron-donating groups (like dimethylamino) increases lipophilicity and biological potency.
  • Structural modifications can lead to increased selectivity for specific biological targets.

Scientific Research Applications

Reaction Conditions

StepReaction TypeReagentsConditions
1CyclizationAdamantane derivativesControlled temperature
2Nucleophilic substitutionDimethylamineSolvent presence
3PurificationEthanol/ChromatographyRecrystallization

Biological Activities

The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:

  • Antidepressant Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially acting as an antidepressant.
  • Anti-inflammatory Properties : Research indicates that similar thiazepane derivatives possess anti-inflammatory effects, which could be relevant for this compound.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use in treating infections.

Case Study 1: Antidepressant Activity

A study published in Molecular Pharmacology examined the effects of similar compounds on serotonin reuptake inhibition. The findings indicated that compounds with thiazepane structures could modulate serotonin levels effectively, hinting at the potential antidepressant properties of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one.

Case Study 2: Anti-inflammatory Effects

In a research article from Journal of Medicinal Chemistry, researchers evaluated several thiazepane derivatives for their anti-inflammatory properties. The study demonstrated that these compounds reduced pro-inflammatory cytokines in vitro, suggesting similar potential for the compound .

Case Study 3: Antimicrobial Activity

A report published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of thiazepane derivatives against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, which could translate to therapeutic applications for the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents/Key Features Molecular Formula Biological Activity/Properties References
Target Compound 1,4-Thiazepane, dimethylaminomethyl, 4-MeOPh C₁₉H₂₆N₂O₂S Hypothesized: Enhanced solubility/bioactivity
3-(4-Methoxyphenyl)-1-phenylpropan-1-one (4b) Phenyl, phenylamino substituents C₂₂H₁₉NO₂ Matches spectral literature data
1-Ferrocenyl-3-(dimethylamino)-3-(4-methylsulfonylphenyl)propan-1-one Ferrocene, methylsulfonyl COX-2 pharmacophore C₂₃H₂₅FeNO₃S COX-2 inhibition, cytotoxicity
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one (170) 4-Hydroxyphenyl substituent C₁₆H₁₆O₃ Chalcone scaffold (antioxidant potential)
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Azo-pyrrolidinyl group, α,β-unsaturated ketone C₂₀H₁₉N₃O₂ Photophysical/coordination properties

Key Observations :

Heterocyclic Systems :

  • The 1,4-thiazepane ring in the target compound contrasts with benzothiazepine derivatives (e.g., ), where a fused benzene-thiazepine system confers anticonvulsant activity . The seven-membered thiazepane may offer conformational flexibility compared to rigid aromatic systems.
  • Chalcone derivatives (e.g., 170 in ) lack heterocyclic rings but retain α,β-unsaturated ketones, critical for antioxidant or anticancer activity .

Substituent Impact: Dimethylamino Group: Present in both the target compound and ’s ferrocenyl derivative, this group enhances solubility and may facilitate receptor binding. The ferrocene moiety in significantly boosts cytotoxicity, suggesting redox-active metal centers amplify bioactivity . 4-Methoxyphenyl Group: Common across analogs (e.g., 4b, 170, 3FP), this group likely stabilizes interactions with hydrophobic enzyme pockets. In fluorophenyl chalcones (), dihedral angles between aromatic rings (7.14°–56.26°) influence crystallographic packing and reactivity .

Q & A

Q. What are the optimal synthetic routes for 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one?

The synthesis typically involves multi-step reactions:

  • Friedel-Crafts acylation : React 4-methoxybenzene with 3-chloropropionyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone .
  • Thiazepane ring formation : Introduce the dimethylaminomethyl group via nucleophilic substitution or reductive amination. Cyclization under basic conditions (e.g., NaH) yields the 1,4-thiazepane ring .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. How can researchers validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and thiazepane ring protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) matching the theoretical mass.
  • X-ray crystallography : For crystalline derivatives, SHELXL refinement (SHELX suite) resolves bond angles and stereochemistry .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Anticonvulsant activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models to evaluate seizure suppression .
  • Toxicity screening : Perform acute toxicity studies (OECD 423) to determine LD₅₀ values and organ-specific effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response analysis : Test varying concentrations to identify non-linear effects.
  • Metabolite profiling : Use LC-MS/MS to detect active metabolites that may influence results .
  • Structural analogs : Compare with derivatives (e.g., 3-(4-methylphenyl)-1-phenyl-propan-1-one) to isolate pharmacophoric groups .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking : Simulate binding to target receptors (e.g., GABA-A for anticonvulsant activity) using AutoDock Vina .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (Topological Polar Surface Area ~54 Ų) with bioactivity .

Q. How does environmental stability impact experimental reproducibility?

  • Degradation studies : Expose the compound to UV light, humidity, and pH variations (pH 3–9) to assess hydrolytic/oxidative degradation .
  • Analytical validation : Use HPLC-PDA to quantify degradation products and establish storage conditions (e.g., inert atmosphere, −20°C).

Q. What crystallographic challenges arise during structure determination?

  • Twinned crystals : Apply SHELXD for dual-space structure solution and SHELXL for refinement of disordered regions .
  • Thermal parameters : Optimize data collection at low temperature (100 K) to reduce thermal motion artifacts .

Q. How can researchers evaluate the environmental fate of this compound?

  • Partition coefficients : Measure logP (predicted XLogP3 ≈ 3.4) to predict bioaccumulation .
  • Ecotoxicology assays : Use Daphnia magna or algae models (OECD 202/201) to assess acute toxicity .

Methodological Notes

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-supplied data .
  • Data validation : Cross-reference NMR/MS data with published analogs (e.g., 1-(4-methoxyphenyl)propan-1-one derivatives) .

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